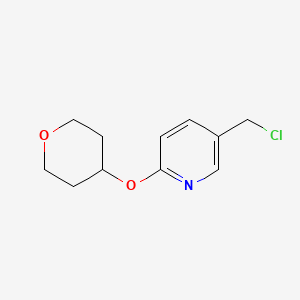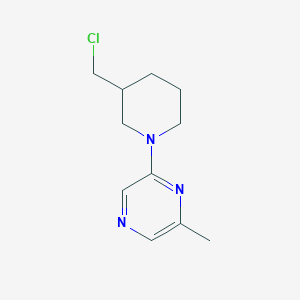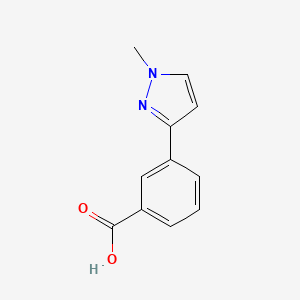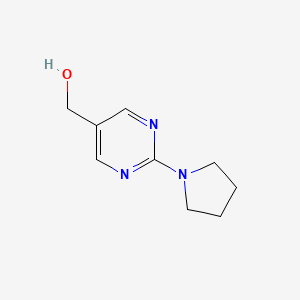![molecular formula C12H16F3N3O B1358648 1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine CAS No. 1000339-99-0](/img/structure/B1358648.png)
1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine moiety through an ethoxy linker.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine typically involves the following steps:
Formation of the Pyridine Intermediate: The initial step involves the synthesis of the 5-(trifluoromethyl)pyridine intermediate.
Piperazine Coupling: The final step involves the coupling of the ethoxy-linked pyridine intermediate with piperazine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ethylene oxide, ethyl bromide, piperazine
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted piperazine compounds .
Wissenschaftliche Forschungsanwendungen
1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Agrochemicals: It is explored for its potential use as a fungicide or herbicide due to its ability to inhibit specific biological pathways in pests.
Materials Science: The compound is studied for its potential use in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, leading to either agonistic or antagonistic effects.
Pathway Interference: The compound can interfere with specific biological pathways, such as signal transduction or metabolic pathways, leading to altered cellular functions.
Vergleich Mit ähnlichen Verbindungen
1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine can be compared with other similar compounds, such as:
Pyrimidinamine Derivatives: These compounds also contain a pyridine ring and are used in similar applications, such as fungicides and pharmaceuticals.
Trifluoromethylated Compounds: Compounds with trifluoromethyl groups are known for their enhanced biological activity and stability, making them valuable in medicinal chemistry.
List of Similar Compounds
Eigenschaften
IUPAC Name |
1-[2-[5-(trifluoromethyl)pyridin-2-yl]oxyethyl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O/c13-12(14,15)10-1-2-11(17-9-10)19-8-7-18-5-3-16-4-6-18/h1-2,9,16H,3-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFRHRVMTKRPPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCOC2=NC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625409 |
Source


|
| Record name | 1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000339-99-0 |
Source


|
| Record name | 1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[3-(Dimethylamino)propoxy]-N-methylbenzylamine](/img/structure/B1358569.png)
![3-[3-(Dimethylamino)propoxy]benzyl chloride hydrochloride](/img/structure/B1358570.png)

![(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)methanol](/img/structure/B1358573.png)
![N-Methyl-1-[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1358577.png)





